![molecular formula C24H25N5O2S B2467933 N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1251673-32-1](/img/structure/B2467933.png)
N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
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Description
N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N5O2S and its molecular weight is 447.56. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Hypercholesterolemic Agent
The compound exhibits potent inhibitory activity against acyl-CoA: cholesterol O-acyltransferase (ACAT), an enzyme involved in cholesterol esterification. Specifically, N-(3,4-dimethylbenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide (referred to as compound 45) has been identified as a promising ACAT inhibitor . It effectively reduces cholesterol accumulation by preventing the formation of cholesterol esters, making it a potential therapeutic agent for hypercholesterolemia and atherosclerosis.
Intestinal and Hepatic Effects
Research has explored the effects of this compound on cholesterol esterification in both the intestine and liver. In vitro studies demonstrated its inhibitory action on ACAT, suggesting that it may modulate cholesterol metabolism in these crucial organs . Its dual impact on both sites makes it an intriguing candidate for further investigation.
Structure-Activity Relationship (SAR) Studies
Scientists have conducted extensive SAR studies to optimize the inhibitory properties of this compound. By modifying three regions (A, B, C) within the molecule, they synthesized a novel series of ACAT inhibitors. Compound 45 emerged as a standout, surpassing other amide-based ACAT inhibitors in terms of efficacy and hypocholesterolemic activity . Understanding the SAR helps refine drug design and development.
Safety Profile
Compound 45 demonstrated favorable safety characteristics. Unlike some ACAT inhibitors associated with adverse effects, such as adrenotoxicity, this compound did not induce toxicity in subacute studies with rats . Its safety profile enhances its potential as a therapeutic agent.
Distribution Across Tissues
The compound’s ability to inhibit ACAT in both human intestinal cells (Caco2) and liver cells (HepG2) suggests broad tissue distribution. This dual-site inhibition could be advantageous for managing cholesterol levels systemically .
Therapeutic Promise
Given its robust inhibitory effects, safety profile, and potential for treating hypercholesterolemia and atherosclerosis, compound 45 holds promise as a novel therapeutic agent. Further preclinical and clinical investigations are warranted to fully explore its efficacy and safety.
properties
IUPAC Name |
N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-14-9-10-18(11-15(14)2)13-25-23(30)22-16(3)26-24(32-22)21-17(4)29(28-27-21)19-7-6-8-20(12-19)31-5/h6-12H,13H2,1-5H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOKTRXCYKVHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)C2=C(N=C(S2)C3=C(N(N=N3)C4=CC(=CC=C4)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,4-dimethylphenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
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